molecular formula C11H18O3 B13173851 Methyl 3-cyclopentyl-2,3-dimethyloxirane-2-carboxylate

Methyl 3-cyclopentyl-2,3-dimethyloxirane-2-carboxylate

Cat. No.: B13173851
M. Wt: 198.26 g/mol
InChI Key: SIVFIYDOYSNDNR-UHFFFAOYSA-N
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Description

Methyl 3-cyclopentyl-2,3-dimethyloxirane-2-carboxylate is an organic compound with the molecular formula C11H18O3 It is a member of the oxirane family, characterized by a three-membered epoxide ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-cyclopentyl-2,3-dimethyloxirane-2-carboxylate typically involves the reaction of cyclopentyl ketone with a suitable epoxidizing agent. One common method is the use of peracids, such as m-chloroperbenzoic acid (m-CPBA), to achieve the epoxidation of the cyclopentyl ketone. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure high yield and selectivity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-cyclopentyl-2,3-dimethyloxirane-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The epoxide ring can be opened by oxidizing agents, leading to the formation of diols.

    Reduction: Reduction of the compound can yield alcohols or other reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, resulting in the formation of different substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, thiols, or halides can be employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields diols, while reduction can produce alcohols.

Scientific Research Applications

Methyl 3-cyclopentyl-2,3-dimethyloxirane-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-cyclopentyl-2,3-dimethyloxirane-2-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The epoxide ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to various biological effects. The specific pathways involved depend on the context of its use and the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-cyclopentyl-2,3-diethyloxirane-2-carboxylate
  • 2-Oxiranecarboxylic acid, 3-cyclopentyl-2,3-dimethyl-, methyl ester

Uniqueness

Methyl 3-cyclopentyl-2,3-dimethyloxirane-2-carboxylate is unique due to its specific substitution pattern on the oxirane ring and the presence of the cyclopentyl group. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.

Biological Activity

Methyl 3-cyclopentyl-2,3-dimethyloxirane-2-carboxylate (CAS No. 1559240-53-7) is an organic compound characterized by its unique chemical structure, which includes a cyclopentyl group and a dimethyloxirane moiety. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and related fields.

  • Molecular Formula : C₁₁H₁₈O₃
  • Molecular Weight : Approximately 198.26 g/mol
  • Functional Groups : Methyl ester, oxirane ring

The methyl ester functional group enhances the compound's reactivity, making it a candidate for various chemical applications, including biological interactions.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. These processes often include the formation of the oxirane ring followed by the introduction of the cyclopentyl group through nucleophilic substitution methods.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The oxirane moiety is known for its electrophilic nature, allowing it to react with nucleophiles such as amino acids and enzymes. This reactivity can lead to modifications of biological macromolecules, potentially influencing cellular signaling pathways and metabolic processes.

Case Studies and Research Findings

  • Antimicrobial Activity : Preliminary studies have indicated that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives of oxiranes have shown effectiveness against various bacterial strains, suggesting that this compound may possess similar activity.
  • Enzyme Inhibition : Research has focused on the compound's potential as an enzyme inhibitor. In particular, studies involving tyrosinase inhibition have indicated that structurally related compounds can significantly reduce melanin production in vitro. Given the structural similarities, it is plausible that this compound may also inhibit tyrosinase activity.
  • Cytotoxicity Studies : In vitro cytotoxicity assays are essential for evaluating the safety and therapeutic potential of new compounds. Compounds similar to this compound have been tested in various cancer cell lines, revealing varying degrees of cytotoxic effects depending on concentration and exposure time.

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with other related compounds:

Compound NameMolecular FormulaUnique Features
Methyl 2,3-dimethyloxirane-2-carboxylateC₆H₁₀O₃Simpler structure without cyclopentyl group
3-Cyclopentyl-2-methyl-1-propanolC₉H₁₈OAlcohol instead of ester; different functional group
Methyl 4-cyclohexyl-2-methyl-1-pentenoateC₁₁H₁₈O₂Cyclohexane instead of cyclopentane
Methyl 3-cyclobutyl-2,3-dimethyloxirane-2-carboxylateC₁₁H₁₈O₃Cyclobutane ring provides different steric properties

Properties

Molecular Formula

C11H18O3

Molecular Weight

198.26 g/mol

IUPAC Name

methyl 3-cyclopentyl-2,3-dimethyloxirane-2-carboxylate

InChI

InChI=1S/C11H18O3/c1-10(8-6-4-5-7-8)11(2,14-10)9(12)13-3/h8H,4-7H2,1-3H3

InChI Key

SIVFIYDOYSNDNR-UHFFFAOYSA-N

Canonical SMILES

CC1(C(O1)(C)C(=O)OC)C2CCCC2

Origin of Product

United States

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